

# Technical Guide: 3-(1-Bromoethyl)pyridine Hydrobromide[1]

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## Compound of Interest

Compound Name:	3-(1-Bromoethyl)pyridine hydrobromide
CAS No.:	1209988-07-7
Cat. No.:	B2910607

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Primary CAS (Free Base): 562074-53-7 CAS (Hydrobromide Salt): Not widely indexed individually; typically referenced as the hydrobromide of 562074-53-7.[1] Synonyms: 3-(1-Bromoethyl)pyridine HBr; 1-(3-Pyridyl)ethyl bromide hydrobromide.[1] Warning: Do not confuse with 3-(Bromomethyl)pyridine hydrobromide (CAS 4916-55-6), which lacks the methyl group on the alkyl chain.[1]

## Executive Summary

**3-(1-Bromoethyl)pyridine hydrobromide** is a critical electrophilic building block in medicinal chemistry, utilized primarily to introduce the 1-(pyridin-3-yl)ethyl moiety into small molecules.[1] Unlike its achiral analog (3-bromomethylpyridine), this compound introduces a chiral center (typically supplied as a racemate) and a secondary alkyl halide functionality.[1]

The hydrobromide salt form is the industry standard for storage and handling. The free base, 3-(1-bromoethyl)pyridine, is a reactive oil that is prone to rapid decomposition via elimination to form 3-vinylpyridine, particularly under basic or thermal stress.[1] This guide details the

stabilization mechanics, synthetic pathways, and validated protocols for utilizing this reagent in nucleophilic substitutions (

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) without compromising yield.[1]

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The stability of the HBr salt arises from the protonation of the pyridine nitrogen, which reduces the basicity of the system and prevents the autocatalytic elimination reactions that degrade the free base.[1]

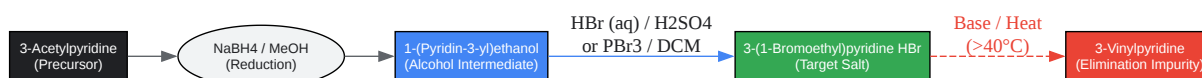
Property	Data	Note
Molecular Formula		Salt form
Molecular Weight	266.97 g/mol	186.05 (Free Base) + 80.91 (HBr)
Appearance	White to off-white crystalline solid	Hygroscopic; turns yellow/orange upon oxidation. [1]
Solubility	Water, Methanol, DMSO	Poor solubility in non-polar solvents (Hexane, Et <sub>2</sub> O).[1]
Reactivity Class	Secondary Benzylic-like Halide	High reactivity toward nucleophiles; prone to E <sub>2</sub> elimination.[1]
Chirality	Racemic (±)	Contains one stereocenter at the -carbon.[1]
Storage	2–8°C, Desiccated, Argon/Nitrogen	Critical: Store away from bases and moisture.[1]

## Synthetic Routes & Mechanistic Insight

The synthesis of **3-(1-bromoethyl)pyridine hydrobromide** generally proceeds via the bromination of 1-(pyridin-3-yl)ethanol.[1] The choice of brominating agent dictates the mechanism and purity profile.

### Validated Synthetic Pathway

The most robust route utilizes 3-Acetylpyridine as the starting material, followed by reduction and subsequent bromination.[1]



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Figure 1: Synthetic workflow from 3-acetylpyridine. The dashed red line indicates the degradation pathway if the salt is neutralized without immediate capture.[1]

### Mechanistic Dynamics ( vs. )

The reactivity of the ethyl bromide group is influenced by the adjacent pyridine ring.

- **Electronic Effect:** The pyridine ring is electron-withdrawing (via induction and resonance), which destabilizes the development of positive charge in the transition state compared to a benzene ring.[1] However, the secondary nature of the carbon allows for a mix of

and

mechanisms depending on the solvent and nucleophile.[1]

- **Salt Effect:** In the HBr salt form, the pyridinium ring is highly electron-withdrawing, making the

-carbon significantly more electrophilic but also more acidic (pKa of

-proton decreases), increasing the risk of elimination.[1]

## Handling, Stability & The "Free Base" Trap[1]

The Golden Rule: Never store the free base. Generate it in situ or use the salt directly if the reaction conditions permit.

### The Elimination Risk

The free base, 3-(1-bromoethyl)pyridine, undergoes rapid E2 elimination to form 3-vinylpyridine.[1] This reaction is autocatalytic because the pyridine nitrogen of one molecule can act as the base to deprotonate the

-carbon of another.[1]

- Observation: The colorless oil turns into a viscous, dark brown gum within hours at room temperature.
- Prevention: Maintain the compound as the HBr salt. The protonated nitrogen cannot act as a general base, shutting down the self-elimination pathway.[1]

### Handling Protocol

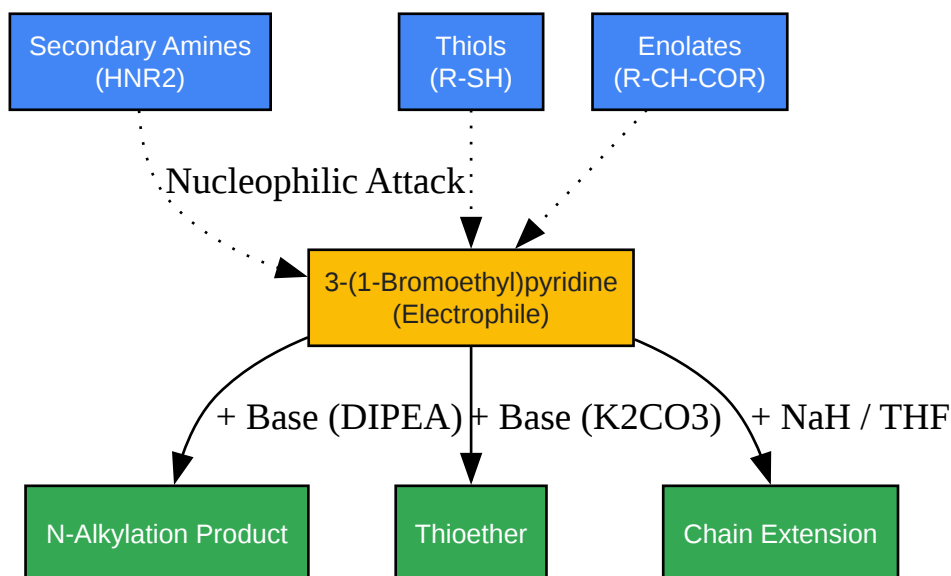
- Weighing: Weigh quickly in a fume hood; the salt is hygroscopic.
- Neutralization: If the free base is required for a reaction (e.g., with an amine nucleophile):
  - Suspend the salt in the reaction solvent (e.g., DCM or DMF).
  - Cool to 0°C.[1]
  - Add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the nucleophile.
  - Do not perform an aqueous workup to isolate the free base oil unless absolutely necessary and used within minutes.

### Application in Medicinal Chemistry[1][2]

This building block is used to append the 1-(3-pyridyl)ethyl motif, often acting as a bioisostere for benzyl groups or to improve aqueous solubility via the pyridine nitrogen.[1]

## Common Coupling Reactions[1]

- C-N Coupling: Reaction with secondary amines to form tertiary amines.[1]
- C-S Coupling: Reaction with thiols (mercaptans) to form thioethers.[1]
- C-C Coupling: Alkylation of malonates or -keto esters.[1]



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Figure 2: Divergent reactivity profile.[1] Successful coupling requires careful base selection to neutralize the HBr salt without triggering elimination.[1]

## Experimental Protocol: Synthesis of 3-(1-Bromoethyl)pyridine HBr

Objective: Preparation of the stable salt from 1-(pyridin-3-yl)ethanol.

Safety: HBr is corrosive.[1] The product is a lachrymator. Work in a ventilated hood.

### Materials

- 1-(Pyridin-3-yl)ethanol (1.0 eq)[1]

- Hydrobromic acid (48% aq., 3.0 eq) or Thionyl Bromide[1]
- Acetic Acid (Solvent)[1]
- Diethyl Ether (for precipitation)[1]

## Step-by-Step Methodology

- Setup: Charge a round-bottom flask with 1-(pyridin-3-yl)ethanol.
- Acidification: Add glacial acetic acid (5 vol) and cool the solution to 0°C.
- Bromination: Dropwise add 48% HBr (3.0 eq). Note: Alternatively, PBr<sub>3</sub> (0.4 eq) in DCM can be used for anhydrous conditions, followed by HBr gas treatment.[1]
- Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Note: The bromide may hydrolyze back to alcohol on silica; use non-aqueous mobile phase or check via LCMS).
- Workup (Crystallization):
  - Concentrate the reaction mixture under reduced pressure to remove excess acid/solvent.
  - The residue will be a thick oil or semi-solid.
  - Add cold Acetone or Diethyl Ether to induce precipitation of the HBr salt.
  - Triturate vigorously.[1]
- Isolation: Filter the white/off-white solid under Argon.
- Drying: Dry under high vacuum over
  - . Do not heat above 40°C during drying.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11116742 (Parent: 3-(1-Bromoethyl)pyridine). Retrieved from [\[Link\]](#)[1][2]

- Organic Syntheses. General procedures for conversion of alcohols to alkyl bromides using HBr. Org. Synth. Coll. Vol. 1, p.25 (1941).<sup>[1]</sup> Retrieved from [\[Link\]](#)<sup>[1]</sup>

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## Sources

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